4-Diphenylacetoxy-n-methylpiperidine

描述

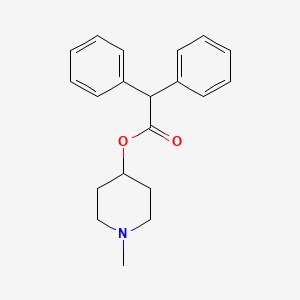

4-diphenylacetoxy-N-methylpiperidine is a carboxylic ester obtained by formal condensation of the carboxy group of diphenylacetic acid and the hydroxy group of 4-hydroxy-N-methylpiperidine. It has a role as a muscarinic antagonist. It is a carboxylic ester, a member of piperidines and a tertiary amino compound.

科学研究应用

Pharmacological Applications

Muscarinic Antagonism

4-DAMP is classified as a muscarinic antagonist , which means it binds to muscarinic acetylcholine receptors without activating them. This action inhibits the effects of acetylcholine, leading to various physiological responses. The compound has been extensively studied for its binding affinity to different muscarinic receptor subtypes, particularly M2 and M3 receptors.

Binding Affinity Studies

A series of studies have characterized the binding properties of 4-DAMP:

These studies indicate that while 4-DAMP exhibits selectivity for certain receptor subtypes in peripheral tissues, its selectivity diminishes in the central nervous system (CNS), highlighting its complex pharmacological profile.

Neurobiological Research

CNS Receptor Interaction

Research has shown that 4-DAMP interacts with various brain regions, suggesting its potential role in modulating CNS functions. Notably, it has been used to explore the distribution and density of muscarinic receptors in rat brain sections.

- Key Findings:

This information is crucial for understanding the implications of muscarinic antagonism on neurological processes and disorders.

Clinical Implications

Potential Therapeutic Uses

Given its pharmacological properties, 4-DAMP may have therapeutic applications in conditions where modulation of the parasympathetic nervous system is beneficial. These include:

- Gastrointestinal Disorders: By inhibiting excessive cholinergic activity, 4-DAMP could potentially alleviate symptoms associated with gastrointestinal motility disorders.

- Respiratory Conditions: Its antagonistic action on muscarinic receptors may help manage conditions such as asthma or chronic obstructive pulmonary disease (COPD) by reducing bronchoconstriction.

Case Studies

- Study on GLP-1 Secretion:

- Cancer Research:

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of 4-Diphenylacetoxy-N-methylpiperidine (4-DAMP) in muscarinic receptor studies?

- Answer : 4-DAMP acts as a selective muscarinic receptor antagonist, with highest affinity for M3 receptors (Ki = 0.37 nM for human M3 receptors). Its mechanism involves competitive inhibition of acetylcholine binding, making it critical for studies targeting cholinergic pathways. Radioligand binding assays using tritiated 4-DAMP or displacement experiments with agonists like carbachol are standard methods to validate receptor specificity .

Q. How do the Ki values of 4-DAMP vary across muscarinic receptor subtypes?

- Answer : 4-DAMP exhibits subtype selectivity with Ki values of 0.57 nM (M1), 7.3 nM (M2), 0.37 nM (M3), 0.72 nM (M4), and 0.55 nM (M5) for human receptors. These values are derived from competitive binding assays using transfected cell lines expressing individual receptor subtypes. Researchers should use subtype-specific agonists/antagonists (e.g., pirenzepine for M1) as controls to confirm selectivity .

Q. What analytical methods are recommended for validating 4-DAMP purity in experimental preparations?

- Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) as the mobile phase is validated for 4-DAMP purity testing. System suitability criteria include resolution ≥2.0 between 4-DAMP and related impurities .

Advanced Research Questions

Q. How can researchers design experiments to assess the role of 4-DAMP in pancreatic beta cell mass quantification using dual radiotracer approaches?

- Answer : Dual radiotracer protocols combining 4-DAMP (targeting M3 receptors on beta cells) with VAChT-specific tracers (e.g., [18F]FBT) can quantify cholinergic activity and beta cell mass in preclinical diabetes models. Key steps include:

- Validating receptor specificity in pancreatic tissue via ex vivo autoradiography.

- Using kinetic modeling to differentiate 4-DAMP binding from non-specific uptake in PET/CT imaging .

Q. What strategies are effective in resolving discrepancies in 4-DAMP binding affinity data across different tissue types?

- Answer : Variations in dissociation constants (e.g., KB = 8.36 ± 0.08 in heart cortex vs. 0.41 ± 0.04 pM in tracheal smooth muscle) arise from tissue-specific receptor density or assay conditions. To resolve discrepancies:

- Standardize tissue preparation (e.g., membrane homogenization protocols).

- Use functional assays (e.g., inositol phosphate accumulation in tracheal muscle) alongside binding studies to confirm pharmacological activity .

Q. What considerations are critical when applying 4-DAMP in in vivo models to study parasympathetic compensation in preclinical diabetes?

- Answer : Key considerations include:

- Dose optimization to avoid off-target effects on M2/M4 receptors, which modulate cardiac and CNS functions.

- Co-administration with neostigmine (an acetylcholinesterase inhibitor) to amplify endogenous acetylcholine levels, enabling dynamic assessment of parasympathetic compensation .

Q. Methodological Notes

- Receptor Binding Assays : Use 10–100 nM 4-DAMP in competition assays with [3H]N-methylscopolamine to determine IC50 values. Include GppNHp (a GTP analog) to assess G protein-coupled receptor activity .

- Functional Studies : In tracheal smooth muscle, pre-treat tissues with 4-DAMP (1 µM, 2 min) to block M3-mediated contractions induced by carbachol, followed by measurement of inositol phosphate accumulation .

属性

IUPAC Name |

(1-methylpiperidin-4-yl) 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-21-14-12-18(13-15-21)23-20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLMWCBEAXEKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。